N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole and pyridine ring system, which are known for their significant biological and pharmacological activities. The presence of various functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and pyridine rings, followed by their functionalization. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate ring closure and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, facilitated by reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[1-(1-PROPYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-(1-ethylpyrazol-3-yl)ethyl]-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-5-26-9-8-15(24-26)12(2)21-20(27)14-11-16(17-7-6-10-28-17)22-19-18(14)13(3)23-25(19)4/h6-12H,5H2,1-4H3,(H,21,27) |
InChI Key |
CRYWFBYFORCXDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
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